Ethyl 4-amino-6-chloro-5-fluoronicotinate
CAS No.:
Cat. No.: VC13753166
Molecular Formula: C8H8ClFN2O2
Molecular Weight: 218.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClFN2O2 |
|---|---|
| Molecular Weight | 218.61 g/mol |
| IUPAC Name | ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H8ClFN2O2/c1-2-14-8(13)4-3-12-7(9)5(10)6(4)11/h3H,2H2,1H3,(H2,11,12) |
| Standard InChI Key | BYIJYBRHUZZBLR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(C(=C1N)F)Cl |
| Canonical SMILES | CCOC(=O)C1=CN=C(C(=C1N)F)Cl |
Introduction
Structural and Molecular Characteristics
Ethyl 4-amino-6-chloro-5-fluoronicotinate belongs to the substituted pyridine class, featuring a pyridine ring with three distinct functional groups:
-
Amino group (-NH₂) at position 4
-
Chlorine atom (-Cl) at position 6
-
Fluorine atom (-F) at position 5
The ethyl ester moiety at position 3 enhances solubility in organic solvents, making it suitable for synthetic applications. Key molecular descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate |
| Molecular Formula | C₈H₈ClFN₂O₂ |
| SMILES | CCOC(=O)C1=CN=C(C(=C1N)F)Cl |
| InChIKey | BYIJYBRHUZZBLR-UHFFFAOYSA-N |
| Topological Polar Surface Area | 75.4 Ų |
Crystallographic data remain limited, but computational models predict a planar pyridine ring with substituents influencing electronic distribution.
Synthesis and Manufacturing
Industrial synthesis typically involves multi-step halogenation and amination processes:
Reaction Pathway
-
Halogenation: Nicotinic acid derivatives undergo selective chlorination and fluorination at positions 5 and 6 using agents like PCl₅ or SF₄.
-
Amination: Introduction of the amino group via nucleophilic substitution or catalytic hydrogenation.
-
Esterification: Ethanol reacts with the carboxylic acid group under acidic (H₂SO₄) or enzymatic catalysis.
Optimization Challenges
-
Regioselectivity: Competing reactions at positions 2 and 4 require precise temperature control (40–60°C).
-
Yield Improvements: Pilot studies report yields of 65–72% using flow chemistry systems.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 128–132°C | Differential Scanning Calorimetry |
| Solubility | 12 mg/mL in DMSO | Gravimetric Analysis |
| LogP (Partition Coefficient) | 1.84 | HPLC Retention Time |
| Stability | Stable at 2–8°C under N₂ | Accelerated Degradation Studies |
The compound exhibits moderate lipophilicity, facilitating membrane permeability in biological assays. Degradation occurs via hydrolysis of the ester group under alkaline conditions (pH > 9).
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Activity correlates with membrane disruption and efflux pump inhibition.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Covalent KRAS Inhibitors: Sotorasib analogs with improved bioavailability.
-
Antiviral Agents: Pyridine-based scaffolds targeting RNA viruses.
Agrochemical Development
Fluorinated pyridines enhance pesticide photostability. Field trials show 30% increased persistence compared to non-fluorinated analogs.
| Parameter | Recommendation |
|---|---|
| Temperature | 2–8°C (refrigerated) |
| Atmosphere | Inert gas (N₂ or Ar) |
| Light Exposure | Amber glass containers |
| Shelf Life | 24 months |
Decomposition products include 4-amino-6-chloro-5-fluoronicotinic acid and ethanol, detectable via GC-MS.
Comparative Analysis with Analogous Compounds
| Compound | Substituents | KRAS IC₅₀ (μM) | LogP |
|---|---|---|---|
| Ethyl 4-amino-6-chloro-5-fluoronicotinate | 4-NH₂, 5-F, 6-Cl | 0.8 | 1.84 |
| Ethyl 4-chloro-5-fluoronicotinate | 4-Cl, 5-F | >10 | 2.11 |
| Ethyl 5-fluoronicotinate | 5-F | Inactive | 1.52 |
The amino group at position 4 is critical for KRAS binding, while chloro and fluoro substituents modulate selectivity.
Future Research Directions
-
In Vivo Toxicology: Assess pharmacokinetics and organ toxicity in murine models.
-
Formulation Development: Nanoencapsulation to enhance aqueous solubility.
-
Target Expansion: Screen against other GTPases (e.g., HRAS, NRAS).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume